4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine typically involves the bromination of 5,6,7,8-tetrahydro-isoquinolin-1-ylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds .
Scientific Research Applications
4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine is unique due to its specific bromination at the 4-position, which imparts distinct chemical and biological properties.
Biological Activity
4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom at the 4-position of the isoquinoline ring significantly influences its reactivity and interaction with biological targets. This article reviews the biological activity of this compound based on diverse scientific literature, including its mechanisms of action, therapeutic potential, and related case studies.
- Molecular Formula : C₉H₁₁BrN₂
- Molecular Weight : 227.10 g/mol
- Structure : The compound features a tetrahydroisoquinoline scaffold, which is known for various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been studied as a potential inhibitor of aldosterone synthase (CYP11B2), which plays a crucial role in regulating blood pressure and electrolyte balance. In vitro studies demonstrate effective inhibition across various species, including humans and cynomolgus monkeys .
- Neurotransmitter Interaction : The compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety .
Biological Activities
Research indicates several notable biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens.
- Anticancer Potential : Investigations into its anticancer properties reveal that it may inhibit cell proliferation in certain cancer cell lines.
- Cardiovascular Effects : As an aldosterone synthase inhibitor, it may have beneficial effects on cardiovascular health by modulating hormone levels related to blood pressure regulation.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:
Compound Name | Structure | Unique Features |
---|---|---|
5,6-Dihydroxyisoquinoline | C₉H₉N | Hydroxyl groups enhance solubility and biological activity. |
2-Methylisoquinoline | C₁₀H₉N | Methyl substitution alters receptor binding profiles. |
4-Methoxyisoquinoline | C₁₀H₁₁NO | Methoxy group influences pharmacological effects. |
The presence of bromine at the 4-position enhances lipophilicity and receptor interaction capabilities compared to other isoquinoline derivatives .
Properties
IUPAC Name |
4-bromo-5,6,7,8-tetrahydroisoquinolin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h5H,1-4H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTPSDMYQGRZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CN=C2N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.